Perindopril

Catalog No.
S794521
CAS No.
82834-16-0
M.F
C19H32N2O5
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perindopril

CAS Number

82834-16-0

Product Name

Perindopril

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

IPVQLZZIHOAWMC-QXKUPLGCSA-N

SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Solubility

1.22e+00 g/L

Synonyms

S-9490-3; McN-A-2833-109; [(S)-1-Ethoxycarbonylbutyl]-Ala-Oic-OH t-butyl-amine salt; (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1- oxopropyl]octahydro-1H-indole-2-carboxylic acid tert-butylammonium salt

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O

Perindopril is a medication belonging to the class of angiotensin-converting enzyme inhibitors. It is primarily used to treat high blood pressure and heart failure, and it can also reduce the risk of heart attacks in patients with coronary artery disease. As a prodrug, perindopril is converted in the body to its active form, perindoprilat, which exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor that increases blood pressure. The chemical formula for perindopril is C₁₉H₃₂N₂O₅, and it has an average molecular weight of approximately 368.47 g/mol .

Perindopril's mechanism of action revolves around its ability to inhibit ACE. ACE is an enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor (blood vessel tightener) []. By inhibiting ACE, perindopril reduces angiotensin II production, leading to vasodilation (blood vessel relaxation) and ultimately lowering blood pressure [].

Treatment of Hypertension

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases such as stroke and heart attack. Numerous scientific studies have investigated the efficacy of perindopril in managing hypertension.

  • A large-scale clinical trial called the Perindopril pROtection aGainst REcurrent Stroke Study (PROGRESS) PubMed: demonstrated that a treatment regimen based on perindopril significantly reduced the risk of stroke in patients with a history of stroke or transient ischemic attack (TIA), both hypertensive and non-hypertensive.
  • Another review article PubMed: highlights perindopril's effectiveness in lowering blood pressure compared to other ACE inhibitors and calcium channel blockers. It also emphasizes the benefit of combination therapy with perindopril and other antihypertensive medications for patients with uncontrolled hypertension.

These research findings have solidified perindopril's position as a well-established and effective treatment option for hypertension.

Potential Benefits Beyond Blood Pressure Control

While the primary focus of perindopril research has been on blood pressure management, some studies have explored its potential benefits beyond this function.

  • Research suggests that perindopril may improve vascular health in hypertensive patients. Studies have shown positive effects on arterial compliance and a reduction in left ventricular mass, indicating potential benefits for heart health PubMed: .
  • Additionally, there is ongoing investigation into the role of perindopril in protecting against cognitive decline and stroke-related dementia, although further research is needed to confirm these findings PubMed: .

Perindopril undergoes hydrolysis to form its active metabolite, perindoprilat. This reaction is crucial for its pharmacological activity and typically occurs during the first-pass metabolism after oral administration. The conversion involves the cleavage of the ester bond in perindopril, resulting in the release of the diacid form, perindoprilat, which then competes with angiotensin I for binding to the angiotensin-converting enzyme .

The general reaction can be summarized as follows:

PerindoprilHydrolysisPerindoprilat\text{Perindopril}\xrightarrow{\text{Hydrolysis}}\text{Perindoprilat}

Perindopril exhibits significant biological activity primarily through its action as an angiotensin-converting enzyme inhibitor. By blocking this enzyme, it prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, perindopril enhances plasma renin activity due to a loss of feedback inhibition from angiotensin II. This mechanism contributes to its effectiveness in managing hypertension and heart failure .

Perindopril also has protective effects on the cardiovascular system beyond blood pressure reduction. It has been shown to improve endothelial function and reduce cardiac remodeling following myocardial infarction .

The synthesis of perindopril involves several steps, typically beginning with the preparation of an amino acid derivative that is then reacted with an appropriate carboxylic acid or ester under controlled conditions. The synthesis can be broadly outlined as follows:

  • Formation of Amino Acid Derivative: Synthesize an intermediate amino acid derivative through standard organic reactions.
  • Esterification: React this intermediate with an appropriate carboxylic acid or ester to form the ester bond characteristic of perindopril.
  • Purification: Purify the product using techniques such as crystallization or chromatography.

Specific synthetic routes may vary depending on desired yields and purity levels, but these general steps outline the core approach used in laboratory settings .

Perindopril is widely used in clinical practice for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: It improves symptoms and outcomes in patients with heart failure.
  • Cardiovascular Risk Reduction: It reduces the risk of cardiovascular events in patients with stable coronary artery disease .

Additionally, ongoing research continues to explore its potential benefits in other conditions such as diabetic nephropathy and chronic kidney disease.

Perindopril can interact with various medications and substances, which may affect its efficacy and safety profile:

  • Diuretics: Concurrent use may enhance hypotensive effects.
  • Potassium Supplements: Increased risk of hyperkalemia due to potassium-sparing effects.
  • Nonsteroidal Anti-Inflammatory Drugs: These can reduce the antihypertensive effect of perindopril.
  • Other Antihypertensives: Combining with other antihypertensive agents may lead to additive effects .

Patients should inform healthcare providers about all medications they are taking to avoid potential interactions.

Several compounds share structural or functional similarities with perindopril, particularly within the class of angiotensin-converting enzyme inhibitors:

  • Enalapril: Another prodrug that converts into enalaprilat; used similarly for hypertension.
  • Lisinopril: An active drug that does not require metabolic conversion; effective for hypertension and heart failure.
  • Ramipril: Similar mechanism but has a longer half-life; used for cardiovascular protection.
CompoundTypeActive FormUnique Features
PerindoprilProdrugPerindoprilatSignificant cardiovascular benefits
EnalaprilProdrugEnalaprilatShorter duration of action
LisinoprilActiveLisinoprilNo metabolic activation required
RamiprilProdrugRamiprilatLonger half-life; better for once-daily dosing

Perindopril stands out due to its unique pharmacokinetic profile and specific indications for use in cardiovascular health management .

Perindopril, chemically known as (2S,3aS,7aS)-1-[(2S)-2-[(1S)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid, is a potent angiotensin-converting enzyme inhibitor with five chiral centers [16] [19]. The development of efficient synthetic routes for this complex molecule has been a significant focus in pharmaceutical research, with particular emphasis on stereochemical control and process optimization [4] [7].

Classical Synthesis Routes

The classical synthesis of perindopril involves multiple steps centered around the coupling of two key intermediates: (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-[(S)-1-carbethoxybutyl]-(S)-alanine [1] [3]. These routes have been extensively studied and optimized to achieve high yields and stereochemical purity [9] [12].

Peptide Coupling Strategies for Indole Derivatives

The peptide coupling reaction represents the critical step in perindopril synthesis, involving the formation of an amide bond between the octahydroindole-2-carboxylic acid and N-[(S)-1-carbethoxybutyl]-(S)-alanine components [1] [6]. This coupling requires careful selection of reagents and conditions to maintain stereochemical integrity and achieve high yields [7] [13].

Several coupling strategies have been developed and optimized for this reaction:

  • Carbodiimide-Based Coupling

The traditional approach employs dicyclohexylcarbodiimide (DCC) as a coupling agent, often in combination with 1-hydroxybenzotriazole (HOBT) to minimize racemization [7] [10]. This method proceeds through the formation of an activated ester intermediate that subsequently reacts with the amine component [10] [13].

Coupling AgentAdditiveSolventReaction TimeYield (%)Purity (%)
DCCHOBTToluene8-10 hours9995
DCCHOBTEthyl Acetate12 hours9593
DCCNoneDichloromethane24 hours8588

Table 1: Comparison of reaction conditions for DCC-mediated coupling in perindopril synthesis [10] [4].

However, the DCC method has certain disadvantages, including the formation of dicyclohexylurea as a byproduct, which can be difficult to remove completely from the reaction mixture [7] [9]. This has led to the development of alternative coupling strategies with improved efficiency and purification profiles [9] [13].

  • Tetramethyluronium-Based Coupling

More recent approaches utilize tetramethyluronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) [13] [14]. These reagents offer several advantages, including faster reaction rates, higher yields, and reduced racemization [13] [14].

The reaction mechanism involves the formation of a highly reactive intermediate that facilitates efficient amide bond formation while preserving the stereochemical integrity of the chiral centers [13] [19]. The general reaction scheme can be represented as:

  • Activation of the carboxylic acid component with the tetramethyluronium reagent in the presence of a tertiary amine base
  • Nucleophilic attack by the amine component to form the amide bond
  • Purification of the coupled product [13] [14]

Research has shown that the addition of two moles of tertiary organic base per mole of the equimolar mixture of tetramethyluronium reagent and the carboxylic acid component significantly enhances the efficiency of this coupling strategy [13] [14].

  • Mixed Anhydride Method

The mixed anhydride approach represents another classical strategy for peptide coupling in perindopril synthesis [1] [3]. This method involves the reaction of the carboxylic acid component with an alkyl chloroformate in the presence of a tertiary amine to form a mixed anhydride intermediate, which subsequently reacts with the amine component [1] [6].

The advantages of this method include mild reaction conditions, high yields, and relatively easy purification [3] [6]. However, careful temperature control is essential to minimize side reactions and maintain stereochemical purity [3] [9].

  • Allenone-Mediated Coupling

A more innovative approach involves allenone-mediated peptide bond formation, which proceeds through an α-carbonyl vinyl ester intermediate [14] [19]. This method offers the significant advantage of being racemization-free, making it particularly valuable for maintaining the stereochemical integrity of perindopril's multiple chiral centers [14] [19].

The allenone coupling strategy combines the advantages of conventional active esters and coupling reagents while overcoming many of their limitations [14] [19]. It has been successfully applied to both simple amide synthesis and more complex peptide fragment condensations, demonstrating its versatility and efficiency [14] [19].

  • Optimization of Reaction Conditions

Regardless of the coupling strategy employed, several key parameters must be optimized to achieve high yields and stereochemical purity:

  • Solvent selection: Toluene, dichloromethane, and ethyl acetate are commonly used, with toluene often providing the best results in terms of yield and purity [10] [13]
  • Temperature control: Most coupling reactions are conducted at 15-20°C to minimize side reactions and racemization [10] [13]
  • Reaction time: Optimal reaction times typically range from 8 to 24 hours, depending on the specific coupling reagents and conditions employed [10] [13]
  • Purification strategy: Various approaches have been developed for the purification of the coupled product, including crystallization, chromatography, and salt formation [4] [8]

The development of an efficient purification strategy is particularly critical for obtaining perindopril with the high purity required for pharmaceutical applications [8] [15]. Novel approaches include the formation of crystalline salts of the benzyl ester intermediate, which can be readily purified by recrystallization before subsequent deprotection to yield perindopril [8] [15].

Purification MethodAdvantagesDisadvantagesFinal Purity (%)
Direct CrystallizationSimple processLimited effectiveness for some intermediates95-97
Salt FormationHigh purityAdditional steps required98-99
ChromatographyVersatileCostly, not ideal for large scale97-98

Table 2: Comparison of purification strategies for perindopril intermediates [8] [15].

The optimization of these reaction parameters has led to significant improvements in the efficiency and scalability of perindopril synthesis, making it more suitable for industrial-scale production [9] [12].

Physical Description

Solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

368.23112213 g/mol

Monoisotopic Mass

368.23112213 g/mol

Heavy Atom Count

26

Application

Perindopril Erbumine is used in hypertension heart failure ischaemic heart disease.

UNII

Y5GMK36KGY

Drug Indication

For the treatment of mild to moderate essential hypertension, mild to moderate congestive heart failure, and to reduce the cardiovascular risk of individuals with hypertension or post-myocardial infarction and stable coronary disease.
FDA Label

Livertox Summary

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and stable coronary artery disease. Perindopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

Drug Classes

Angiotensin-Converting Enzyme Inhibitors

Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Perindoprilat, the active metabolite of perindopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Perindopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors.

Absorption Distribution and Excretion

Rapidly absorbed with peak plasma concentrations occurring approximately 1 hour after oral administration. Bioavailability is 65-75%. Following absorption, perindopril is hydrolyzed to perindoprilat, which has an average bioavailability of 20%. The rate and extent of absorption is unaffected by food. However, food decreases the extent of biotransformation to peridoprilat and reduces its bioavailability by 35%.
Perindopril is extensively metabolized following oral administration, with only 4 to 12% of the dose recovered unchanged in the urine.
219 - 362 mL/min [oral administration]

Metabolism Metabolites

Extensively metabolized, with only 4-12% of the dose recovered in urine following oral administration. Six metabolites have been identified: perindoprilat, perindopril glucuronide, perindoprilat glucuronide, a perindopril lactam, and two perindoprilat lactams. Only perindoprilat is pharmacologically active. Peridoprilat and perindoprilat glucuronide are the two main circulating metabolites.
Perindopril has known human metabolites that include Perindoprilat glucuronide.

Wikipedia

Perindopril
Mosher's_acid

Biological Half Life

Perindopril, 1.2 hours; Peridoprilat, 30-120 hours. The long half life of peridoprilat is due to its slow dissociation from ACE binding sites.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
Hurst M, Jarvis B: Perindopril: an updated review of its use in hypertension. Drugs. 2001;61(6):867-96. [PMID:11398915]
Jastrzebskal M, Widecka K, Naruszewicz M, Ciechanowicz A, Janczak-Bazan A, Foltynska A, Goracy I, Chetstowski K, Wesotowska T: Effects of perindopril treatment on hemostatic function in patients with essential hypertension in relation to angiotensin converting enzyme (ACE) and plasminogen activator inhibitor-1 (PAI-1) gene polymorphisms. Nutr Metab Cardiovasc Dis. 2004 Oct;14(5):259-69. [PMID:15673060]
Parker E, Aarons L, Rowland M, Resplandy G: The pharmacokinetics of perindoprilat in normal volunteers and patients: influence of age and disease state. Eur J Pharm Sci. 2005 Sep;26(1):104-13. [PMID:15982858]
Simpson D, Noble S, Goa KL: Perindopril: in congestive heart failure. Drugs. 2002;62(9):1367-77; discussion 1378-9. [PMID:12076191]
Yasumatsu R, Nakashima T, Masuda M, Ito A, Kuratomi Y, Nakagawa T, Komune S: Effects of the angiotensin-I converting enzyme inhibitor perindopril on tumor growth and angiogenesis in head and neck squamous cell carcinoma cells. J Cancer Res Clin Oncol. 2004 Oct;130(10):567-73. Epub 2004 Jul 27. [PMID:15449186]
Yoshiji H, Kuriyama S, Kawata M, Yoshii J, Ikenaka Y, Noguchi R, Nakatani T, Tsujinoue H, Fukui H: The angiotensin-I-converting enzyme inhibitor perindopril suppresses tumor growth and angiogenesis: possible role of the vascular endothelial growth factor. Clin Cancer Res. 2001 Apr;7(4):1073-8. [PMID:11309359]

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